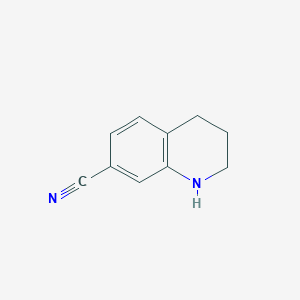

1,2,3,4-Tetrahydroquinoline-7-carbonitrile

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H10N2 |

|---|---|

Molecular Weight |

158.20 g/mol |

IUPAC Name |

1,2,3,4-tetrahydroquinoline-7-carbonitrile |

InChI |

InChI=1S/C10H10N2/c11-7-8-3-4-9-2-1-5-12-10(9)6-8/h3-4,6,12H,1-2,5H2 |

InChI Key |

YJXRKDMZIHVQDF-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(C=C(C=C2)C#N)NC1 |

Origin of Product |

United States |

Synthetic Methodologies for 1,2,3,4 Tetrahydroquinoline 7 Carbonitrile and Analogues

4 Metal-Catalyzed and Organocatalytic Approaches

Both metal- and organocatalysis have emerged as powerful tools for the synthesis of tetrahydroquinolines, often providing high levels of stereocontrol.

1 Transition Metal-Promoted Cyclizations

Transition metals, particularly palladium and rhodium, are widely used to catalyze the cyclization reactions that form the tetrahydroquinoline ring. These methods often involve the intramolecular hydroamination or hydroarylation of appropriately functionalized alkenes or alkynes. For instance, palladium-catalyzed intramolecular C-N bond formation is a common strategy.

A notable example is the transition metal-catalyzed cyclization of functionalized anilines. These reactions can proceed through various mechanisms, including those involving C-H activation, to construct the heterocyclic ring. core.ac.uk While specific examples for 1,2,3,4-tetrahydroquinoline-7-carbonitrile are scarce, the general applicability of these methods suggests their potential for synthesizing this target molecule.

Table 3: Transition Metal-Promoted Synthesis of Tetrahydroquinoline Analogues

| Starting Material | Catalyst | Conditions | Product | Yield (%) |

| 2-Propargyloxy anilines | Pd(PPh₃)₄ | Toluene, reflux | Dihydroquinoline derivatives | up to 95 |

C-H Activation and Functionalization

The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful and atom-economical strategy in organic synthesis, offering a more efficient alternative to traditional cross-coupling reactions that require pre-functionalized substrates. In the context of 1,2,3,4-tetrahydroquinolines, transition-metal-catalyzed C-H activation has enabled the regioselective introduction of various functional groups onto the aromatic ring.

These transformations often employ a directing group on the nitrogen atom of the tetrahydroquinoline ring to guide the metal catalyst to a specific C-H bond. While functionalization at the C8 position is frequently reported due to the formation of a stable six-membered metallacycle intermediate, strategies for targeting other positions, including C7, are an active area of research. For instance, ruthenium(II) catalysts have been utilized for the chelation-assisted, highly regioselective C8-hydroxylation of 1,2,3,4-tetrahydroquinolines. Similarly, rhodium(III)-catalyzed systems have been developed for the C8-selective alkenylation and alkylation of these heterocycles. researchgate.net The choice of the directing group is crucial for controlling the regioselectivity of the C-H functionalization.

While direct C-H cyanation at the C7 position of 1,2,3,4-tetrahydroquinoline (B108954) remains a challenging transformation to achieve with high selectivity, the broader principles of directed C-H activation provide a conceptual framework for the future development of such methods.

Aerobic Dehydrogenation Precursors

The 1,2,3,4-tetrahydroquinoline core can be viewed as a reduced form of the corresponding quinoline (B57606). The dehydrogenation of tetrahydroquinolines to quinolines is a common transformation and is relevant to the synthesis of analogues. Aerobic oxidative dehydrogenation, which uses molecular oxygen as a clean and inexpensive oxidant, is an attractive "green" alternative to traditional methods that employ stoichiometric and often hazardous oxidizing agents.

Various catalytic systems have been developed for the aerobic dehydrogenation of N-heterocycles. For example, heterogeneous cobalt oxide catalysts have proven effective for the aerobic dehydrogenation of a range of 1,2,3,4-tetrahydroquinolines to their corresponding quinolines under mild conditions. nih.gov Similarly, visible-light-mediated photoredox catalysis using catalysts like Ru(bpy)3Cl2 can facilitate the aerobic dehydrogenation of 1,2,3,4-tetrahydroquinoline to quinoline with high conversion rates in short reaction times. organic-chemistry.org The study of these dehydrogenation processes is important as it informs the stability of the tetrahydroquinoline core under various oxidative conditions and provides routes to quinoline analogues which can also be precursors to functionalized tetrahydroquinolines via subsequent reduction.

Introduction of the Carbonitrile Group at Position 7

The introduction of a carbonitrile group at the 7-position of the 1,2,3,4-tetrahydroquinoline ring is a key step in the synthesis of the target molecule. This can be achieved through several strategic approaches.

Directed Functionalization Strategies

While direct C-H cyanation at the C7 position is not yet a widely established method, a multi-step approach involving directed functionalization can be employed. A plausible and documented strategy involves the nitration of the 1,2,3,4-tetrahydroquinoline core. The nitration of tetrahydroquinoline occurs predominantly at the 7-position. The resulting 7-nitro-1,2,3,4-tetrahydroquinoline (B1295683) can then be reduced to 7-amino-1,2,3,4-tetrahydroquinoline (B111968).

This amino-functionalized intermediate is a versatile precursor for the introduction of the carbonitrile group via a Sandmeyer reaction. The Sandmeyer reaction involves the diazotization of the primary aromatic amine with a nitrite (B80452) source (e.g., sodium nitrite) in the presence of a strong acid, followed by treatment with a copper(I) cyanide salt to yield the desired 7-carbonitrile derivative. This classical transformation remains a reliable method for the conversion of aromatic amines to nitriles. nih.gov

Cyanation Reactions (e.g., Aryl Triflate Cyanation)

Modern cross-coupling methodologies offer powerful tools for the introduction of the cyano group. These methods typically start from a 1,2,3,4-tetrahydroquinoline derivative that has been pre-functionalized at the 7-position with a suitable leaving group, such as a halide (e.g., bromide) or a triflate.

Palladium- and nickel-catalyzed cyanation reactions have been extensively developed for the conversion of aryl halides and triflates to aryl nitriles. organic-chemistry.orgmdpi.comnih.gov These reactions typically employ a cyanide source, such as zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]), and a suitable ligand to stabilize the metal catalyst and facilitate the cross-coupling process. researchgate.netnih.gov

For example, a 7-bromo-1,2,3,4-tetrahydroquinoline (B51538) or a 7-triflyloxy-1,2,3,4-tetrahydroquinoline could be subjected to palladium- or nickel-catalyzed cyanation conditions to afford this compound. The choice of catalyst, ligand, cyanide source, and reaction conditions is crucial for achieving high yields and avoiding side reactions. These methods offer a broad substrate scope and high functional group tolerance, making them highly valuable in modern organic synthesis. rsc.org

Table 1: Comparison of Cyanation Methodologies for Aryl Substrates

| Methodology | Precursor | Reagents | Advantages | Disadvantages |

| Sandmeyer Reaction | Aryl Amine | NaNO₂, H⁺; CuCN | Well-established, reliable | Stoichiometric copper, potential for side reactions |

| Palladium-catalyzed Cyanation | Aryl Halide/Triflate | Pd catalyst, ligand, cyanide source (e.g., Zn(CN)₂) | High functional group tolerance, mild conditions | Catalyst cost, ligand sensitivity |

| Nickel-catalyzed Cyanation | Aryl Halide/Triflate | Ni catalyst, ligand, cyanide source (e.g., K₄[Fe(CN)₆]) | Lower cost catalyst, effective for aryl chlorides | Can require specific ligands and conditions |

Green Chemistry Principles in Synthesis of Tetrahydroquinolines

The principles of green chemistry are increasingly being integrated into the synthesis of complex molecules like 1,2,3,4-tetrahydroquinolines to minimize environmental impact and enhance sustainability. Key aspects of green chemistry applied to tetrahydroquinoline synthesis include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Domino reactions, which involve multiple bond-forming events in a single operation without isolating intermediates, are excellent examples of atom-economical processes for constructing the tetrahydroquinoline scaffold.

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with more environmentally benign alternatives. For example, the use of water or polyethylene (B3416737) glycol (PEG) as a solvent in palladium-catalyzed cyanation reactions enhances the safety and sustainability of the process. researchgate.net

Energy Efficiency: Employing reaction conditions that minimize energy consumption. This can include the use of catalysis to lower reaction temperatures and pressures, or the application of alternative energy sources like microwave irradiation or sonication to accelerate reactions.

Use of Renewable Feedstocks and Catalysis: Utilizing starting materials derived from renewable resources and employing catalysts that can be recycled and reused. The development of heterogeneous catalysts, which can be easily separated from the reaction mixture, is a key area of research in green chemistry.

By incorporating these principles, chemists can develop more sustainable and environmentally responsible synthetic routes to this compound and its analogues.

Chemical Reactivity and Derivatization of 1,2,3,4 Tetrahydroquinoline 7 Carbonitrile

Transformations Involving the Tetrahydroquinoline Core

The tetrahydroquinoline nucleus, consisting of a benzene (B151609) ring fused to a saturated piperidine ring, possesses a unique reactivity profile. The secondary amine within the heterocyclic ring and the attached aromatic system can both participate in various chemical reactions.

Functional Group Interconversions at Aromatic Ring

While specific literature on the functional group interconversions for the 7-carbonitrile derivative is limited, the aromatic nitrile group is known to be a versatile precursor for other functionalities. researchgate.net Standard synthetic methodologies can be applied to transform the cyano group into other substituents, thereby altering the electronic properties and biological activity of the molecule.

One of the most common transformations is the hydrolysis of the nitrile to a carboxylic acid. libretexts.org This reaction can be performed under either acidic or basic conditions, typically with heating, to yield 1,2,3,4-tetrahydroquinoline-7-carboxylic acid. libretexts.orgfiveable.me The intermediate in this reaction is the corresponding amide, 1,2,3,4-tetrahydroquinoline-7-carboxamide, which can be isolated under milder hydrolysis conditions. libretexts.org

Another key interconversion involves the transformation of a related aromatic amino group. For instance, 7-amino-1,2,3,4-tetrahydroquinoline (B111968) can be hydrolyzed using a strong aqueous acid like phosphoric acid at elevated temperatures to produce 7-hydroxy-1,2,3,4-tetrahydroquinoline (B1294795). google.com This highlights a pathway for introducing a hydroxyl group at the 7-position of the tetrahydroquinoline core.

Regioselective Substitution Patterns

The substitution pattern on the aromatic ring of tetrahydroquinoline is influenced by the directing effects of both the activating secondary amine and any existing substituents. The amine group is a powerful ortho-, para-director, strongly activating the aromatic ring towards electrophilic substitution. In the case of 1,2,3,4-tetrahydroquinoline (B108954), this typically directs incoming electrophiles to the C6 and C8 positions.

However, the presence of the electron-withdrawing nitrile group at the C7 position significantly alters this reactivity. Research on the regioselective C-H alkylation of indolines and 1,2,3,4-tetrahydroquinolines has shown that electron-withdrawing groups at the C7 position, such as a nitrile (CN) or a nitro group (NO₂), can deactivate the aromatic ring to such an extent that the expected alkylation at the C5 or C6 position fails to occur. This deactivating effect indicates that the presence of the 7-carbonitrile group does not support electrophilic alkylation at other positions on the aromatic ring under these specific reaction conditions.

Ring Expansion Reactions

Ring expansion reactions provide a route to larger heterocyclic systems from more readily available precursors. While no ring expansion reactions starting directly from 1,2,3,4-tetrahydroquinoline-7-carbonitrile are prominently documented, related transformations that form the tetrahydroquinoline skeleton via ring expansion are known.

One such method involves the conversion of N-indanyl(methoxy)amines to 2-substituted tetrahydroquinolines. nih.gov This process is initiated by treatment with an organometallic reagent, such as an organomagnesium or organolithium compound, leading to a domino sequence that expands the five-membered indane ring system into the six-membered tetrahydroquinoline core. nih.gov While this is a synthetic route to the tetrahydroquinoline ring rather than a reaction of it, it demonstrates the principle of ring expansion in forming this heterocyclic system.

Reactivity of the Nitrile Group

The carbon-nitrogen triple bond of the nitrile group is polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. libretexts.org This characteristic makes the nitrile group a valuable functional handle for a wide array of chemical modifications. researchgate.net

Nucleophilic Additions and Condensations

The electrophilic carbon of the nitrile group readily undergoes nucleophilic addition. libretexts.org These reactions provide pathways to introduce new carbon-carbon or carbon-heteroatom bonds.

Hydrolysis: As mentioned in section 3.1.1, the most fundamental nucleophilic addition is the attack by water (or hydroxide) to yield an amide and subsequently a carboxylic acid. libretexts.orgfiveable.me This reaction proceeds through an imidic acid tautomer intermediate.

Addition of Organometallic Reagents: Grignard reagents and organolithium reagents can add to the nitrile carbon to form an intermediate imine salt. libretexts.org This intermediate is resistant to a second nucleophilic addition. Upon aqueous workup, this imine is hydrolyzed to a ketone, providing a robust method for the synthesis of 7-acyl-1,2,3,4-tetrahydroquinolines. libretexts.orglibretexts.org

| Reactant | Reagent/Conditions | Product | Functional Group Transformation |

|---|---|---|---|

| This compound | H₃O⁺ or OH⁻, heat | 1,2,3,4-Tetrahydroquinoline-7-carboxylic acid | -CN → -COOH |

| This compound | 1. R-MgBr (Grignard Reagent) 2. H₃O⁺ | 7-Acyl-1,2,3,4-tetrahydroquinoline | -CN → -C(O)R |

| Aldehydes/Ketones | HCN, base catalyst | Cyanohydrin | C=O → C(OH)CN |

Conversion to Other Nitrogen-Containing Functionalities

The nitrile group is a valuable precursor for synthesizing other nitrogen-based functional groups, most notably primary amines.

The reduction of the nitrile is a key transformation that can be achieved using various reducing agents. researchgate.netlibretexts.org A powerful and common reagent for this purpose is Lithium Aluminium Hydride (LiAlH₄). libretexts.orglibretexts.org The reaction involves the nucleophilic addition of two hydride ions to the nitrile carbon, followed by an aqueous workup to yield the corresponding primary amine, (1,2,3,4-tetrahydroquinolin-7-yl)methanamine. libretexts.org

Alternatively, catalytic hydrogenation can be employed. This method involves reacting the nitrile with hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel, typically at elevated temperature and pressure, to afford the primary amine. libretexts.org

| Starting Material | Reagent/Conditions | Product | Functional Group Transformation |

|---|---|---|---|

| This compound | 1. LiAlH₄, ether 2. H₂O | (1,2,3,4-Tetrahydroquinolin-7-yl)methanamine | -CN → -CH₂NH₂ |

| This compound | H₂, Pd/C or Pt or Ni catalyst | (1,2,3,4-Tetrahydroquinolin-7-yl)methanamine | -CN → -CH₂NH₂ |

Formation of Fused and Spirocyclic Heterocycles

The tetrahydroquinoline nucleus serves as a valuable building block for the construction of more complex, multi-ring systems, including fused and spirocyclic heterocycles. These elaborate structures are of significant interest in medicinal chemistry due to their rigid conformations and potential for novel biological interactions. acs.org The synthesis of such compounds often involves domino reactions, where multiple bonds are formed in a single operation, leading to a rapid increase in molecular complexity from simple starting materials. nih.govmdpi.com

The inherent chemical nature of the tetrahydroquinoline ring system, featuring both nucleophilic (the secondary amine) and aromatic C-H bonds amenable to electrophilic substitution, allows for a variety of reactions to form fused and spirocyclic structures.

A highly diastereoselective, one-pot reaction has been developed for the synthesis of novel spiro-tetrahydroquinoline derivatives. The proposed mechanism for this transformation begins with a Michael addition, followed by cyclization to form the spirocyclic system. This method highlights the utility of tandem reactions in constructing complex molecular frameworks efficiently.

Furthermore, multicomponent protocols have been successfully employed to assemble polycyclic dihydropyran-fused tetrahydroquinoline structures with excellent diastereoselectivity. beilstein-journals.org These reactions proceed through a sequence involving Michael addition, a triple intramolecular cyclization, proton transfer, and elimination processes. beilstein-journals.org The construction of tetrahydroquinolines with a spirocyclic structure at the 4-position has also been achieved through a five-step sequence that includes Knoevenagel condensation, Michael addition of an aryl Grignard reagent, intramolecular Friedel–Crafts acylation, condensation with hydroxylamine, and a reductive ring expansion.

The fusion of the tetrahydroquinoline scaffold with other pharmacologically relevant moieties can lead to hybrid molecules with unique properties. A notable example is the synthesis of hybrid compounds containing both a tetrahydroquinoline and a spiro-indandione residue. The spiro-1,3-indandione moiety is recognized as a valuable functional group in medicinal chemistry. The synthesis of these hybrid systems has been accomplished through a highly diastereoselective one-pot reaction method.

Chiral Synthesis and Stereoselective Transformations

The stereochemistry of tetrahydroquinoline derivatives is often crucial for their biological activity. Consequently, the development of chiral and stereoselective synthetic methods is a primary focus in organic and medicinal chemistry. rsc.org These methods aim to control the formation of stereocenters within the molecule, leading to specific enantiomers or diastereomers.

Enantioselective synthesis of tetrahydroquinolines has been achieved through various catalytic strategies, providing access to optically active compounds with high enantiomeric purity.

Catalytic Asymmetric Hydrogenation: One of the most powerful methods for synthesizing chiral tetrahydroquinolines is the asymmetric hydrogenation of the corresponding quinoline (B57606) precursors. This is often accomplished using transition metal catalysts, such as rhodium and ruthenium, complexed with chiral ligands. nih.govmdpi.com For instance, highly enantioselective rhodium-catalyzed asymmetric hydrogenation of specific olefinic precursors can yield intermediates that are then converted into tetrahydroquinoline derivatives with excellent enantiomeric excess (>98% ee). nih.gov Similarly, ruthenium-catalyzed asymmetric hydrogenation in ionic liquids has proven effective for producing chiral tetrahydroquinolines. mdpi.com

Biocatalysis: Enzymatic and whole-cell systems offer an alternative, environmentally friendly approach to chiral synthesis. A cascade biocatalysis system using Rhodococcus equi has been developed for the asymmetric hydroxylation and diastereoselective oxidation of 2-substituted-tetrahydroquinolines, yielding chiral 1,2,3,4-tetrahydroquinoline-4-ols with high diastereomeric ratio (99:1 dr) and enantiomeric excess (>99% ee).

Palladium-Catalyzed Reactions: Asymmetric palladium-catalyzed alkene carboamination reactions have been employed to generate tetrahydroquinolines containing quaternary carbon stereocenters with high levels of asymmetric induction. These methods represent a significant advance in forming C-C and C-N bonds stereoselectively in a single transformation.

Table 1: Examples of Enantioselective Syntheses of Tetrahydroquinoline Derivatives This table is interactive and can be sorted by clicking on the column headers.

| Catalytic System | Reaction Type | Substrate Type | Enantiomeric Excess (ee) |

|---|---|---|---|

| Rhodium Complex | Asymmetric Hydrogenation | o-Nitrocinnamyl Substrates | >98% |

| Rhodococcus equi | Asymmetric Hydroxylation | 2-Substituted-Tetrahydroquinolines | >99% |

| Pd2(dba)3 / (S)-Siphos-PE | Asymmetric Carboamination | Aniline (B41778) with Pendant Alkene | up to 97:3 er |

| Chiral Phosphoric Acid | Dehydrative Cyclization / Asymmetric Reduction | 2-Aminochalcones | Excellent |

Diastereoselective Syntheses

In molecules with multiple stereocenters, controlling the relative stereochemistry is critical. Diastereoselective syntheses of tetrahydroquinolines have been developed to produce specific diastereomers with high selectivity.

[4+2] Annulation Reactions: A highly diastereoselective [4+2] annulation (a type of Diels-Alder reaction) has been reported for the synthesis of 4-aryl-substituted tetrahydroquinolines. frontiersin.org This reaction occurs between ortho-tosylaminophenyl-substituted para-quinone methides and cyanoalkenes, proceeding under mild conditions to give products in high yields and with excellent diastereoselectivities (>20:1 dr). frontiersin.org

Multicomponent Reactions: As mentioned previously, multicomponent reactions are a powerful tool for building complex molecules. A protocol to assemble polycyclic dihydropyran-fused tetrahydroquinoline structures demonstrates excellent diastereoselectivity, enabling the generation of three consecutive stereogenic centers. beilstein-journals.org

Spirocycle Formation: The one-pot synthesis of novel spiro-tetrahydroquinoline derivatives is also reported to be a highly diastereoselective method. The stereochemical configurations of the products have been confirmed by X-ray analysis.

Table 2: Examples of Diastereoselective Syntheses of Tetrahydroquinoline Derivatives This table is interactive and can be sorted by clicking on the column headers.

| Reaction Type | Reagents | Diastereomeric Ratio (dr) |

|---|---|---|

| [4+2] Annulation | p-Quinone Methides + Cyanoalkenes | >20:1 |

| Multicomponent Reaction | Isocyanide + Allenoate + 2-Aminochalcone | Excellent |

| One-Pot Spirocyclization | 2-Arylidene-1,3-indandiones + Chalcones | Highly Diastereoselective |

Despite a comprehensive search for spectroscopic and structural data on the chemical compound this compound, publicly available, detailed experimental information is exceedingly scarce. The search did not yield specific ¹H NMR, ¹³C NMR, 2D NMR, IR, Mass Spectrometry, UV-Vis, or X-ray crystallography data required to populate the requested article structure.

Most of the available information pertains to the parent compound, 1,2,3,4-Tetrahydroquinoline, or its isomer, 1,2,3,4-Tetrahydroisoquinoline (B50084), and their various derivatives. For instance, while spectral data is available for compounds such as Ethyl 3-cyano-4-(2-methoxy-2-oxoethyl)-2-(naphthalen-1-yl)-1,2,3,4-tetrahydroquinoline-3-carboxylate and 1-methyl-1,2,3,4-tetrahydroquinoline-4-carbonitrile, this information is not directly applicable to the specific molecule of interest.

Due to the lack of specific data for this compound, it is not possible to generate the detailed, scientifically accurate article as requested in the instructions. Providing data from related but distinct compounds would be misleading and would not adhere to the strict focus on the specified chemical entity. Further research or direct experimental analysis would be required to obtain the necessary spectroscopic and structural information for this particular compound.

Advanced Spectroscopic and Structural Elucidation Methodologies

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a foundational analytical technique employed to determine the mass percentages of the constituent elements—primarily carbon (C), hydrogen (H), and nitrogen (N)—within a purified sample of 1,2,3,4-Tetrahydroquinoline-7-carbonitrile. This process is crucial for verifying the empirical formula of the compound, which represents the simplest whole-number ratio of atoms of each element present.

The molecular formula for this compound is established as C₁₀H₁₀N₂. Based on this formula, the theoretical or calculated elemental composition can be determined using the atomic masses of carbon, hydrogen, and nitrogen. The molecular weight of the compound is 158.20 g/mol .

Theoretical Composition:

Carbon (C): 75.92%

Hydrogen (H): 6.37%

Nitrogen (N): 17.71%

In a typical experimental procedure, a precisely weighed sample of the compound undergoes high-temperature combustion in a specialized instrument known as a CHN analyzer. This combustion process converts the carbon in the sample to carbon dioxide (CO₂), the hydrogen to water (H₂O), and the nitrogen to nitrogen gas (N₂) or nitrogen oxides which are subsequently reduced to N₂. The amounts of these resulting gases are meticulously measured, allowing for the calculation of the mass percentages of each element in the original sample.

The experimentally determined ("found") values are then compared against the theoretical ("calculated") values. A close correlation between the experimental and theoretical percentages, typically within a margin of ±0.4%, is considered strong evidence for the structural integrity and purity of the synthesized compound. This agreement confirms that the empirical formula is consistent with the proposed molecular structure of this compound.

Table 1: Comparison of Calculated and Expected Experimental Elemental Analysis Data for C₁₀H₁₀N₂

| Element | Theoretical (%) | Expected Experimental (%) |

|---|---|---|

| Carbon (C) | 75.92 | 75.92 ± 0.4 |

| Hydrogen (H) | 6.37 | 6.37 ± 0.4 |

| Nitrogen (N) | 17.71 | 17.71 ± 0.4 |

Based on a thorough review of the available scientific literature, detailed computational and theoretical investigation data specifically for the compound This compound is not available.

Therefore, it is not possible to generate the requested article with scientifically accurate, source-based information and data tables focusing solely on this compound at this time.

Computational and Theoretical Investigations of 1,2,3,4 Tetrahydroquinoline 7 Carbonitrile

Spectroscopic Property Prediction and Correlation of 1,2,3,4-Tetrahydroquinoline-7-carbonitrile

Computational chemistry provides powerful tools for the prediction of spectroscopic properties of molecules, offering insights that complement and aid in the interpretation of experimental data. For this compound, theoretical calculations, primarily using Density Functional Theory (DFT), can be employed to predict its nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectra. These theoretical predictions can then be correlated with experimental findings to confirm the molecular structure and understand its electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted chemical shifts for the protons and carbons in this compound would be influenced by the electron-withdrawing nature of the nitrile group at the C7 position and the electronic environment of the tetrahydroquinoline core.

Table 1: Predicted ¹H NMR Chemical Shifts for a Tetrahydroquinoline Scaffold

| Proton | Predicted Chemical Shift (ppm) |

| H on NH | Varies with solvent |

| Aromatic Protons | 6.5 - 7.5 |

| CH₂ at C2 | ~3.3 |

| CH₂ at C3 | ~1.9 |

| CH₂ at C4 | ~2.7 |

| Note: These are approximate values for a generic tetrahydroquinoline scaffold and would be altered by the C7-carbonitrile substitution. Actual experimental data would be required for precise correlation. |

Table 2: Predicted ¹³C NMR Chemical Shifts for a Tetrahydroquinoline Scaffold

| Carbon | Predicted Chemical Shift (ppm) |

| C=N (Nitrile) | ~118 |

| Aromatic Carbons | 115 - 150 |

| C2 | ~42 |

| C3 | ~22 |

| C4 | ~27 |

| Note: These are approximate values for a generic tetrahydroquinoline scaffold and would be altered by the C7-carbonitrile substitution. Actual experimental data would be required for precise correlation. |

Infrared (IR) Spectroscopy

Theoretical IR spectroscopy involves the calculation of vibrational frequencies corresponding to the different vibrational modes of the molecule. DFT calculations can predict the wavenumbers (cm⁻¹) and intensities of the IR absorption bands. These predicted spectra are often scaled to correct for systematic errors in the computational methods.

For this compound, key predicted vibrational modes would include:

N-H stretch: A characteristic band in the region of 3300-3500 cm⁻¹.

C≡N stretch: A strong, sharp absorption band around 2220-2260 cm⁻¹, which is a hallmark of the nitrile group.

Aromatic C-H stretches: Typically observed above 3000 cm⁻¹.

Aliphatic C-H stretches: Found just below 3000 cm⁻¹.

C=C aromatic ring stretches: In the 1400-1600 cm⁻¹ region.

C-N stretches: In the fingerprint region.

Table 3: Predicted Key IR Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| N-H Stretch | 3450 - 3300 | Medium |

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium |

| C≡N Stretch | 2260 - 2220 | Strong, Sharp |

| C=C Aromatic Stretch | 1600 - 1450 | Medium-Strong |

| Note: These are predicted ranges based on typical functional group absorptions. |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Time-dependent DFT (TD-DFT) is the primary computational method used to predict the electronic transitions that give rise to UV-Vis absorption spectra. The calculations provide the wavelength of maximum absorption (λ_max) and the corresponding oscillator strength, which is related to the intensity of the absorption.

The UV-Vis spectrum of this compound is expected to be dominated by π→π* transitions within the aromatic system. The presence of the nitrile group, an electron-withdrawing group, can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima compared to the unsubstituted tetrahydroquinoline, depending on its electronic interaction with the rest of the molecule.

Computational studies on similar quinoline (B57606) derivatives have shown that TD-DFT can accurately predict the λ_max values, aiding in the understanding of the electronic structure and transitions. malariaworld.org

Table 4: Predicted UV-Vis Absorption for this compound

| Electronic Transition | Predicted λ_max (nm) | Oscillator Strength (f) |

| π → π* | 250 - 350 | > 0.1 |

| Note: This is a generalized prediction. Specific λ_max would depend on the solvent and the specific electronic transitions calculated. |

Mechanistic Insights into Biological Interactions of Tetrahydroquinoline 7 Carbonitrile Derivatives

Structure-Activity Relationship (SAR) Studies: Theoretical and In Vitro Principles

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. For tetrahydroquinoline derivatives, these studies have illuminated key principles for designing potent and selective molecules.

Design Principles for Modulating Bioactivity through Substitution

The bioactivity of the 1,2,3,4-tetrahydroquinoline (B108954) scaffold can be significantly modulated through strategic substitutions on its core structure. Research has demonstrated that the nature of these substituents plays a pivotal role in determining the compound's efficacy and mechanism of action.

A key design principle involves the strategic placement of electron-withdrawing groups. For instance, in the development of novel inhibitors of the nuclear factor-kappa B (NF-κB) signaling pathway, the presence of an electron-withdrawing trifluoromethyl (-CF3) group on the phenyl amide moiety of the 1,2,3,4-tetrahydroquinoline-2-carboxamide (B1322662) core resulted in outstanding inhibitory effects on lipopolysaccharide (LPS)-induced NF-κB transcriptional activity. nih.gov This was a notable improvement compared to derivatives bearing electron-releasing groups, such as a hydroxyl (-OH) group. nih.gov This suggests that electron-withdrawing substituents can enhance interactions with the molecular target, thereby increasing potency. nih.gov

Further studies on related quinolinone derivatives have shown that modifying an aryl group attached to a furan (B31954) moiety can switch the compound's activity from antagonistic to agonistic toward the G protein-coupled receptor GPR41. nih.gov Specifically, replacing a 2-(trifluoromethoxy)benzene group with di- or trifluorobenzene groups conferred agonistic properties. nih.gov This highlights that the electronic properties of substituents are pivotal in dictating the nature of the biological response. nih.gov

The following table summarizes the inhibitory concentration (IC50) of select 1,2,3,4-tetrahydroquinoline derivatives, illustrating the impact of different substitutions on their ability to inhibit NF-κB transcriptional activity. nih.gov

Positional and Stereochemical Influence on Activity

The position of substituents and the stereochemistry of the tetrahydroquinoline core are critical determinants of biological activity and selectivity. SAR studies have shown that even minor changes in the placement of a functional group can lead to significant differences in potency and target interaction. For example, in the development of GPR41 modulators, the specific arrangement of fluorine atoms on a benzene (B151609) ring attached to the core structure was crucial for activity. nih.gov

While extensive research on the stereochemical influence on 1,2,3,4-tetrahydroquinoline-7-carbonitrile is still emerging, studies on the broader class of tetrahydroisoquinolines provide valuable parallels. The chiral nature of the tetrahydroisoquinoline scaffold has been exploited to create potent and selective antagonists for the CXCR4 chemokine receptor. nih.govacs.org The (R)-stereoisomer of a tetrahydroisoquinoline derivative was identified as a particularly potent and selective lead candidate, suggesting that a specific 3D orientation is necessary for optimal interaction with the receptor's binding pocket. nih.govacs.org This underscores the importance of stereochemistry in designing compounds that can make unique and efficient contacts with amino acid residues in their target proteins. nih.gov

Molecular Target Identification and Binding Mechanisms

Identifying the specific molecular targets of this compound derivatives and elucidating their binding mechanisms are essential for understanding their pharmacological effects. These compounds have been shown to interact with a range of biological molecules, including enzymes and receptors, and to modulate key signaling pathways.

Enzyme Inhibition Studies (e.g., E. coli DNA GyraseB)

The tetrahydroquinoline scaffold is a versatile framework for developing enzyme inhibitors. While specific studies focusing on this compound derivatives as inhibitors of E. coli DNA GyraseB are not extensively documented in the reviewed literature, the broader class of quinoline (B57606) compounds has been investigated for this target. DNA gyrase is an essential bacterial enzyme involved in DNA replication, making it a validated target for antibiotics. nih.govmdpi.com Inhibition typically occurs by trapping the gyrase-DNA complex, leading to double-strand breaks and cell death. nih.gov

However, derivatives of the tetrahydroquinoline core have been successfully designed to target other crucial enzymes. For instance, three-dimensional quantitative structure-activity relationship (3D-QSAR) models have been used to design novel tetrahydroquinoline derivatives that act as inhibitors of Lysine-specific demethylase 1 (LSD1), a significant target in anticancer drug research. mdpi.com Molecular dynamics simulations of these derivatives suggest that interactions with negatively charged amino acids, such as Asp555 and Glu559, within the enzyme's active site are key to their inhibitory activity. mdpi.com

Receptor Ligand Interactions (e.g., Chemokine Receptors)

Tetrahydroquinoline and the related tetrahydroisoquinoline scaffolds have proven to be effective frameworks for developing ligands that interact with G-protein coupled receptors (GPCRs), such as chemokine receptors. The C-X-C chemokine receptor type 4 (CXCR4) is a GPCR that is overexpressed in many cancer cells and plays a role in metastasis and tumor growth.

Hit-to-lead optimization efforts have led to the discovery of novel 1,2,3,4-tetrahydroisoquinoline (B50084) analogues that act as potent and selective CXCR4 antagonists. nih.govacs.org These compounds have demonstrated efficacy in functional assays, including the inhibition of calcium release and blocking the attachment of the HIV-1 virus, which utilizes CXCR4 as a co-receptor. acs.org Docking and molecular simulation studies have helped to elucidate the binding rationale for these antagonists within the CXCR4 receptor. nih.gov The development of these compounds highlights the potential of the tetrahydroquinoline core to serve as a scaffold for potent receptor modulators. nih.gov

Signaling Pathway Modulation (e.g., NF-κB Pathway Inhibition)

One of the most significant biological activities associated with 1,2,3,4-tetrahydroquinoline derivatives is the modulation of intracellular signaling pathways, particularly the nuclear factor-kappa B (NF-κB) pathway. nih.gov The NF-κB transcription factor family plays a critical role in regulating immune and inflammatory responses, cell growth, and apoptosis. nih.govmdpi.com Its dysregulation is linked to numerous diseases, including cancer and chronic inflammatory conditions. nih.govnih.gov

Several novel 1,2,3,4-tetrahydroquinoline derivatives have been identified as potent inhibitors of LPS-induced NF-κB transcriptional activity. nih.gov The mechanism of action for some of these compounds involves blocking the translocation of NF-κB into the nucleus. nih.gov For example, compound 6g , a derivative of 1,2,3,4-tetrahydroquinoline-2-carboxamide with a 4-bromophenyl group and a trifluoromethyl group at the R1 position, was found to be 53 times more potent than the reference compound, pyrrolidine (B122466) dithiocarbamate (B8719985) (PDTC). nih.gov Similarly, rationally designed 1,2,3,4-tetrahydroisoquinoline derivatives have also been shown to block NF-κB nuclear translocation, leading to cytotoxic effects against tumor cells. nih.gov This ability to interfere with a key signaling pathway underscores the therapeutic potential of these compounds as anti-inflammatory and anticancer agents. nih.govnih.gov

The table below presents data on the NF-κB inhibitory activity of selected tetrahydroquinoline derivatives. nih.gov

In Vitro Biological Activity Profiling (mechanistic focus)

The in vitro biological activity of this compound and its derivatives has been a subject of significant scientific investigation, revealing a range of mechanistic actions against various biological targets. These studies are crucial for understanding the therapeutic potential of this class of compounds.

Cell-Based Assays for Mechanistic Investigations (e.g., Apoptosis Induction, Cell Cycle Modulation)

Cell-based assays have provided significant insights into how tetrahydroquinoline derivatives exert their cytotoxic effects on cancer cells, primarily through the induction of apoptosis and modulation of the cell cycle.

Research on specific tetrahydroquinoline derivatives, such as JS-56 and JS-92, has shown they induce cell death in MCF-7 breast cancer cells by elevating intracellular Ca²⁺ concentrations and inhibiting the sarco(endo)plasmic reticulum Ca²⁺-ATPase (SERCA) activity. scielo.org This disruption of calcium homeostasis leads to mitochondrial damage and the activation of apoptotic pathways, evidenced by the activation of caspases 7 and 9 and subsequent DNA fragmentation. scielo.org

Another study focused on a novel 8-phenyltetrahydroquinolinone derivative, compound 4a, which demonstrated potent cytotoxicity against lung (A549) and colon (HTC-116) cancer cell lines. mostwiedzy.plresearchgate.netnih.gov Mechanistic analysis revealed that this compound induces cell cycle arrest at the G2/M phase. mostwiedzy.plresearchgate.netnih.gov This cell cycle modulation is a precursor to apoptotic cell death, which proceeds through both the intrinsic (mitochondrial-mediated) and extrinsic (receptor-mediated) pathways. mostwiedzy.plresearchgate.netnih.gov The activation of key executioner caspases, caspase-3 and caspase-7, was observed in response to the compound, confirming its pro-apoptotic activity. nih.gov Similarly, certain 7-chloroquinoline (B30040) derivatives have been shown to induce apoptosis in triple-negative breast cancer cells (MDA-MB-231) and cause cell cycle arrest at the G0/G1 phase in MCF-7 cells. nih.gov

These findings highlight that tetrahydroquinoline derivatives can trigger programmed cell death through multiple, interconnected mechanisms, making them a promising scaffold for the development of novel anticancer agents.

Table 1: Mechanistic Effects of Tetrahydroquinoline Derivatives in Cancer Cell Lines

| Compound/Derivative | Cell Line | Mechanism of Action | Key Findings | Reference(s) |

|---|---|---|---|---|

| JS-56 and JS-92 | MCF-7 (Breast Cancer) | Apoptosis Induction | Increased intracellular Ca²⁺, SERCA inhibition, activation of caspases 7 and 9. | scielo.org |

| Compound 4a (8-phenyltetrahydroquinolinone derivative) | A549 (Lung Cancer) | Cell Cycle Modulation & Apoptosis Induction | Arrested cell cycle at G2/M phase; induced apoptosis via intrinsic and extrinsic pathways; activated caspases 3 and 7. | mostwiedzy.plresearchgate.netnih.gov |

| QTCA-1 (7-chloroquinoline derivative) | MDA-MB-231 (Breast Cancer) | Apoptosis Induction | Significantly higher apoptosis induction in hormonal-independent cells (80.4% dead cells). | nih.gov |

| QTCA-1 (7-chloroquinoline derivative) | MCF-7 (Breast Cancer) | Cell Cycle Modulation | Arrested cell cycle at G0/G1 phase. | nih.gov |

Antimicrobial Activity against Specific Strains (e.g., E. coli)

Derivatives of the quinoline and tetrahydroquinoline core structure have demonstrated notable antimicrobial activity against various pathogenic microorganisms, including strains of Escherichia coli.

A study on quinoline-based dihydrotriazine derivatives showed that compounds 93a-c had excellent antibacterial activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria, with a Minimum Inhibitory Concentration (MIC) value of 2 µg/mL. biointerfaceresearch.com Another series of quinoline derivatives also showed significant activity, with one compound in particular exhibiting an excellent MIC value of 3.125 µg/ml against E. coli. biointerfaceresearch.com

Furthermore, research into 7-methoxyquinoline (B23528) derivatives bearing a sulfonamide moiety identified compounds with potent effects against E. coli. mdpi.com Specifically, compound 3l, a sulfamethazine (B1682506) derivative, showed the highest effect against E. coli with a MIC of 7.812 µg/mL. mdpi.com This compound was also found to cause protein leakage from the bacterial cells, suggesting that its mechanism involves compromising the integrity of the cell membrane. mdpi.com Other derivatives in the same study also showed broad-spectrum antimicrobial activity. mdpi.com The introduction of a guanidino group in place of an amino group was found to significantly increase the activity against E. coli. mdpi.com

These results underscore the potential of tailoring the tetrahydroquinoline scaffold to develop new antibacterial agents to combat pathogenic microbes like E. coli.

**Table 2: Antimicrobial Activity of Quinoline Derivatives against *E. coli***

| Compound/Derivative Class | Specific Compound | MIC against E. coli | Reference(s) |

|---|---|---|---|

| Quinolone-based dihydrotriazines | 93a-c | 2 µg/mL | biointerfaceresearch.com |

| Quinolone derivatives | Compound 24 | 3.125 µg/mL | biointerfaceresearch.com |

| Quinolone derivatives | Compound 7 | 2 µg/mL | nih.gov |

| 4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamide | 3l (sulfamethazine derivative) | 7.812 µg/mL | mdpi.com |

| Quinoline-3-carbonitrile derivative | Compound C | 4 µg/mL | mdpi.com |

Anti-malarial Activity Mechanisms

A significant breakthrough in understanding the anti-malarial potential of tetrahydroquinolines came from the exploration of the compound MMV692140 from the Pathogen Box collection. nih.gov This tetrahydroquinoline derivative was found to be active against multiple life-cycle stages of Plasmodium parasites. nih.gov

Crucially, the mechanism of action was identified through resistance studies. The target was pinpointed as the Plasmodium falciparum translation elongation factor 2 (PfeEF2). nih.gov This enzyme is essential for the parasite's survival as it is responsible for the GTP-dependent translocation of the ribosome along messenger RNA (mRNA) during protein synthesis. nih.gov By inhibiting PfeEF2, the tetrahydroquinoline compound effectively halts protein production, leading to parasite death.

This represents a novel mechanism of action for an anti-malarial agent, which is of particular importance given the rise of parasite strains resistant to first-line therapeutics. nih.gov The discovery provides a new target, PfeEF2, for future drug development efforts aimed at creating therapies that can overcome existing resistance patterns. nih.gov Further chemical exploration of this structural motif led to the identification of an analog with a 30-fold improvement in potency, highlighting the promise of this compound series. nih.gov

Insecticidal Activity Mechanisms

Several studies have reported the insecticidal properties of tetrahydroquinoline derivatives and related heterocyclic compounds, although detailed mechanistic insights are less common.

One study synthesized a series of quinoline derivatives grafted with various moieties and screened them for activity against the red palm weevil (Rhynchophorus ferrugineus), a significant pest for palm trees. researchgate.net The results indicated that derivatives containing pyrazoles and pyrazines showed moderate insecticidal activity. researchgate.net Another hydrazone derivative in the series only exhibited insecticidal activity after being complexed with Zn²⁺ ions. researchgate.net

In another investigation, various 6,7,8,9-tetrahydrothieno[2,3-c]isoquinolines were synthesized and evaluated for their insecticidal activity against the nymphs and adults of the cowpea aphid, Aphis craccivora. nih.gov The study reported encouraging results, indicating the potential of this particular heterocyclic system as a source of new insecticidal agents. nih.gov

While these studies confirm the bioactivity of tetrahydroquinoline-related structures against insect pests, they primarily focus on synthesis and initial screening. The precise molecular targets and the exact mechanisms by which these compounds exert their insecticidal effects are not fully elucidated in the available literature and remain an area for future investigation.

Molecular Docking and Dynamics Simulations for Ligand-Protein Interactions

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as a this compound derivative, and its protein target at a molecular level. These studies provide crucial insights into binding affinities, interaction modes, and the stability of the ligand-protein complex, guiding the rational design of more potent and selective molecules.

In the context of anticancer activity, docking studies with tetrahydroquinoline derivatives JS-56 and JS-92 suggested a high degree of interaction with the sarco(endo)plasmic reticulum Ca²⁺-ATPase (SERCA), similar to the known inhibitor thapsigargin. scielo.org This computational finding supports the experimental observation that these compounds inhibit SERCA activity. scielo.org Other docking studies on different quinoline derivatives have identified high binding affinities for key cancer-related targets like PARP-1, Scr, and PI3K/mTOR. nih.gov

For other biological activities, molecular docking has been used to explore the binding of tetrahydroquinoline analogs to the non-nucleoside inhibitor binding pocket of HIV-1 reverse transcriptase. scispace.com These simulations provided docking energy values, with some analogs showing scores indicating higher potency than the standard drug Efavirenz. scispace.com Furthermore, docking studies have been employed to investigate the DNA-binding interactions of tetrahydroquinoline-3-carbonitrile derivatives, helping to understand the preferred binding sites and modes with B-DNA. benthamdirect.comresearchgate.net

Molecular dynamics simulations offer a deeper understanding of the stability and conformational changes of the ligand-protein complex over time. For instance, simulations were performed on tetrahydroisoquinoline-4-carbonitrile derivatives with Cyclin-Dependent Kinase 5 (CDK5A1) to elucidate the binding efficiency and stability of these potential inhibitors. nih.gov

These computational approaches are integral to modern drug discovery, providing a mechanistic rationale for observed biological activities and paving the way for the structure-based design of novel therapeutic agents based on the tetrahydroquinoline scaffold.

Table 3: Summary of Molecular Docking Studies on Tetrahydroquinoline Derivatives

| Ligand/Derivative Class | Protein Target | Key Findings from Docking Study | Reference(s) |

|---|---|---|---|

| Tetrahydroquinolines JS-56 and JS-92 | SERCA (Sarco(endo)plasmic reticulum Ca²⁺-ATPase) | High interaction, similar to thapsigargin, supporting SERCA inhibition. | scielo.org |

| 7-chloroquinoline derivative QTCA-1 | PARP-1, Scr, PI3K/mTOR | High binding affinity to multiple cancer-related protein targets. | nih.gov |

| Tetrahydroquinoline analogues | HIV-1 Reverse Transcriptase (NNRTI pocket) | Shared binding mode with known inhibitors; some analogues showed higher predicted potency (lower docking energy) than Efavirenz. | scispace.com |

| 2-amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitriles | B-DNA | Explored preferred binding sites, interaction modes, and binding affinities to DNA. | benthamdirect.comresearchgate.net |

| Hexahydroisoquinoline-4-carbonitrile derivatives | CDK5A1 (Cyclin-Dependent Kinase 5) | Performed to understand binding efficiency and stability of the ligand-protein complex. | nih.gov |

Applications As Key Building Blocks in Advanced Organic Synthesis

Precursors for Complex Alkaloid and Natural Product Synthesis

While the broader 1,2,3,4-tetrahydroquinoline (B108954) core is a common motif in a vast array of natural products and pharmacologically active compounds, the specific utility of the 7-carbonitrile derivative as a direct precursor in the total synthesis of complex alkaloids and natural products is an area of growing interest. nih.gov The presence of the cyano group at the 7-position offers a strategic handle for further chemical transformations, allowing for the introduction of diverse functionalities and the construction of more elaborate molecular architectures.

The tetrahydroquinoline skeleton itself is found in numerous biologically active natural products. gfcollege.in For instance, the simple tetrahydroquinoline alkaloid, helquinoline, exhibits significant antibiotic properties. nih.gov More complex examples include (+)-aspernomine, a potent cytotoxic agent, and (−)-isoschizogaline, a potential antibiotic. nih.gov The strategic incorporation of a nitrile group, as in 1,2,3,4-tetrahydroquinoline-7-carbonitrile, provides a pathway to functionalize the benzene (B151609) ring of the tetrahydroquinoline system, which can be a key step in the synthesis of such complex natural products. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole, among other transformations, each opening up new avenues for molecular elaboration.

Although detailed synthetic routes starting directly from this compound to specific complex alkaloids are not yet widely reported in publicly available literature, its potential is evident. The development of synthetic strategies that leverage this functionalized building block is an active area of research, promising to streamline the synthesis of known natural products and enable the creation of novel analogs with potentially enhanced biological activities.

Scaffolds for Drug Discovery (excluding clinical trials)

The 1,2,3,4-tetrahydroquinoline framework is recognized as a "privileged scaffold" in medicinal chemistry due to its prevalence in a multitude of biologically active compounds. gfcollege.inmdpi.com The introduction of a carbonitrile group at the 7-position provides a key point for diversification, allowing for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.

Researchers have utilized the 1,2,3,4-tetrahydroquinoline scaffold to develop novel therapeutic agents for a range of diseases. For example, derivatives of this scaffold have been identified as potent inhibitors of LPS-induced NF-κB transcriptional activity, a pathway implicated in inflammatory diseases and cancer. nih.gov In one study, a series of novel 1,2,3,4-tetrahydroquinoline-2-carboxamide (B1322662) derivatives were synthesized and evaluated for their in vitro activity against various human cancer cell lines. nih.gov The design of these compounds involved modifications at multiple positions of the tetrahydroquinoline core, highlighting the versatility of this scaffold in generating chemical diversity.

The 7-cyano group can be strategically employed to modulate the physicochemical properties of drug candidates, such as their polarity, solubility, and ability to participate in hydrogen bonding interactions with biological targets. Furthermore, the nitrile group can act as a bioisostere for other functional groups, allowing for fine-tuning of the pharmacological profile of a lead compound. The development of novel compounds based on the this compound scaffold for various therapeutic targets remains an active and promising area of research in medicinal chemistry.

Below is a table summarizing some of the biological activities associated with the broader 1,2,3,4-tetrahydroquinoline scaffold, indicating the potential therapeutic areas where the 7-carbonitrile derivative could be explored.

| Biological Activity | Therapeutic Potential |

| Anti-inflammatory | Treatment of inflammatory diseases |

| Anticancer | Development of new cancer therapies |

| Antiviral (including anti-HIV) | Treatment of viral infections |

| Antimalarial | Combating malaria |

| Neuroprotective | Treatment of neurodegenerative diseases like Alzheimer's |

Development of New Synthetic Methodologies and Reagents

The unique reactivity of this compound makes it a valuable substrate and building block for the development of new synthetic methodologies and reagents. The interplay between the electron-donating secondary amine in the saturated ring and the electron-withdrawing nitrile group on the aromatic ring can influence the reactivity of the entire molecule, opening up possibilities for novel chemical transformations.

Domino reactions, which involve multiple bond-forming events in a single synthetic operation, are a powerful tool for the efficient construction of complex molecules. nih.gov The 1,2,3,4-tetrahydroquinoline scaffold, in general, has been synthesized using various domino strategies. nih.gov The presence of the 7-carbonitrile group can be exploited in the design of new domino sequences. For example, the nitrile group could participate in cyclization reactions or direct metallation at an adjacent position, leading to the formation of highly functionalized polycyclic systems.

Furthermore, the development of catalytic systems for the selective functionalization of the C-H bonds of the tetrahydroquinoline ring is an area of significant interest. researchgate.net The electronic properties of the 7-carbonitrile derivative could influence the regioselectivity and reactivity of such C-H activation/functionalization reactions, providing access to novel derivatives that would be difficult to synthesize using traditional methods.

While specific examples of new synthetic methodologies developed using this compound as a key substrate are still emerging, its potential as a tool for methodological innovation is clear. The exploration of its reactivity in novel catalytic and non-catalytic transformations is expected to lead to the discovery of new and efficient methods for the synthesis of complex nitrogen-containing heterocyclic compounds.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes

Future research will likely prioritize the development of more efficient, sustainable, and environmentally benign methods for synthesizing 1,2,3,4-tetrahydroquinoline-7-carbonitrile. While classical methods for quinoline (B57606) synthesis exist, modern strategies are needed to improve atom economy, reduce waste, and enhance safety. nih.gov

Key areas for exploration include:

Domino Reactions: These cascade reactions allow for the construction of complex molecules in a single step from simple starting materials, minimizing intermediate isolation and purification steps. nih.gov Future work could design a domino sequence that specifically yields the 7-cyano substituted tetrahydroquinoline core.

Green Chemistry Approaches: The use of mechanochemical activation, sonosynthesis, or catalysis with environmentally benign ionic liquids could offer sustainable alternatives to traditional solvent-heavy and high-temperature methods. researchgate.netju.edu.saresearchgate.net Research into using biomass-derived catalysts, such as those based on chitosan (B1678972) or plant matter, is also a promising avenue for greener synthesis. researchgate.net

Catalytic Hydrogenation: Developing selective hydrogenation of the corresponding quinoline-7-carbonitrile (B1602992) is a direct route. Future advancements may involve novel catalysts, such as unsupported nanoporous gold or manganese pincer complexes, which can operate under milder conditions and offer higher selectivity, avoiding the reduction of the nitrile group. organic-chemistry.orgacs.org

One-Pot Multicomponent Reactions: Strategies like the Povarov reaction, which combines an aniline (B41778), an aldehyde, and an alkene, could be adapted for the direct synthesis of highly substituted 7-cyano-tetrahydroquinolines. researchgate.netnih.gov

| Synthetic Strategy | Potential Advantages for Future Research | Key Challenges |

|---|---|---|

| Domino Reactions | High atom economy, reduced waste, step efficiency. nih.gov | Requires careful design of precursors to achieve desired regioselectivity. |

| Green Catalysis | Use of renewable resources, milder reaction conditions, catalyst recyclability. researchgate.net | Catalyst stability and efficiency for the specific transformation. |

| Advanced Hydrogenation | High selectivity, clean reactions, potential for asymmetric synthesis. organic-chemistry.org | Cost of noble metal catalysts, preventing nitrile reduction. |

| Multicomponent Reactions | Builds molecular complexity rapidly, high convergence. nih.gov | Controlling regioselectivity to ensure the cyano group precursor is correctly placed. |

Exploration of New Reactivity Modes and Chemical Transformations

The unique structure of this compound, featuring a nucleophilic secondary amine and an electrophilic nitrile group on an aromatic ring, offers fertile ground for exploring new chemical transformations.

Future research should focus on:

Transformations of the Cyano Group: The nitrile functionality is a versatile precursor. Research could explore its selective hydrolysis to amides or carboxylic acids, reduction to primary amines, or participation in cycloaddition reactions to form heterocyclic rings like tetrazoles, which are valuable in medicinal chemistry. quimicaorganica.org

Functionalization of the Nitrogen Atom: The secondary amine in the tetrahydroquinoline ring is a key site for modification. Future studies could investigate novel N-alkylation or N-acylation reactions to append diverse functional groups, potentially altering the molecule's biological activity or material properties. The Mannich reaction offers a classic yet powerful method for this. nih.gov

Ring Transformations: Investigating reactions that modify the tetrahydroquinoline core itself, such as dehydrogenation to the corresponding quinoline or ring-opening reactions, could lead to novel molecular scaffolds. Catalytic hydrodenitrogenation studies, for instance, explore the cleavage of the heterocyclic ring. researchgate.nettaylorfrancis.com

C-H Activation: Direct functionalization of the C-H bonds on the aromatic or aliphatic portions of the molecule represents a highly atom-economical approach to creating new derivatives without the need for pre-functionalized starting materials.

| Reactive Site | Reaction Type | Potential Product | Application Area |

|---|---|---|---|

| 7-Cyano Group | Reduction | 7-(Aminomethyl)-tetrahydroquinoline | Drug Discovery (Linker) |

| 7-Cyano Group | [3+2] Cycloaddition | 7-(Tetrazol-5-yl)-tetrahydroquinoline | Medicinal Chemistry (Metabolic Stability) |

| N1-Amine | Acylation | N-Acyl-tetrahydroquinoline-7-carbonitrile | Bioactive Compound Synthesis |

| Aromatic Ring | Electrophilic Substitution | Substituted Tetrahydroquinoline-7-carbonitrile | Materials Science (Tuning Electronics) |

Advanced Computational Modeling for Rational Design

Computational chemistry is a powerful tool for accelerating the discovery and optimization of novel molecules. For this compound, advanced computational modeling can guide synthetic efforts and predict potential applications.

Emerging research avenues in this area include:

Quantitative Structure-Activity Relationship (QSAR): By synthesizing a library of derivatives and evaluating their biological activity, 3D-QSAR models can be built to predict the activity of new, unsynthesized compounds. mdpi.com This allows researchers to prioritize the synthesis of molecules with the highest probability of success.

Molecular Docking and Dynamics: These techniques can be used to predict how this compound and its derivatives might bind to specific biological targets, such as enzymes or receptors. mdpi.comnih.govnih.gov For example, studies on other tetrahydroquinolines have used docking to predict binding modes to targets like the mTOR protein or Lysine-specific demethylase 1 (LSD1). mdpi.comnih.gov

ADMET Prediction: In silico tools can forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel derivatives, helping to identify candidates with favorable drug-like properties early in the discovery process. mdpi.comnih.gov

Materials Property Prediction: Density Functional Theory (DFT) and other quantum chemical methods can be used to calculate the electronic properties (e.g., HOMO/LUMO levels, bandgap) of the molecule, predicting its suitability for applications in electronics or photonics. researchgate.net

Deeper Elucidation of Biological Mechanisms and Target Validation

The tetrahydroquinoline scaffold is present in numerous bioactive compounds. wikipedia.org A key future direction is to systematically screen this compound and its derivatives to identify novel biological activities and then to rigorously validate their molecular targets.

Future research should involve:

Broad Phenotypic Screening: Testing the compound against a wide array of cell lines (e.g., cancer, neuronal, microbial) and in whole-organism models to uncover novel therapeutic potential.

Target Identification: Once a biological effect is observed, identifying the specific protein or nucleic acid target is crucial. frontiersin.orgresearchgate.net This can be achieved through methods like affinity chromatography, chemical proteomics, or genetic approaches. nih.gov

Target Validation: After a potential target is identified, it must be validated to confirm that its modulation is responsible for the observed biological effect. technologynetworks.com This involves techniques such as genetic knockdowns (e.g., siRNA), overexpression studies, or using known inhibitors of the target to see if they replicate the effect. nih.govtechnologynetworks.com

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a focused library of analogs to understand which parts of the molecule are essential for activity. For instance, studies on mTOR-inhibiting tetrahydroquinolines found that incorporating trifluoromethyl and morpholine (B109124) groups significantly enhanced potency. nih.govresearchgate.net

Integration into New Materials or Catalytic Systems

Beyond medicine, the unique electronic and structural features of this compound make it an intriguing candidate for new materials and catalytic systems.

Emerging research opportunities include:

Organic Electronics: The combination of the electron-donating tetrahydroquinoline ring and the electron-withdrawing cyano group can create a molecule with interesting photophysical properties. Future work could explore its use as a building block for organic light-emitting diodes (OLEDs), fluorescent sensors, or organic photovoltaics.

Polymer Science: The molecule could be functionalized with polymerizable groups and incorporated into novel polymers. The rigidity of the aromatic core and the polarity of the nitrile could impart unique thermal, mechanical, or optical properties to the resulting materials.

Ligand Design for Catalysis: The nitrogen atom of the tetrahydroquinoline ring can coordinate to metal centers. This opens up the possibility of using derivatives as ligands in transition-metal catalysis. The electronic properties, tuned by the 7-cyano group, could influence the activity and selectivity of the metal catalyst.

Organocatalysis: Chiral derivatives of this compound could be investigated as organocatalysts for asymmetric reactions, leveraging the Lewis basic nitrogen atom to activate substrates.

Q & A

Q. What are the common synthetic methodologies for 1,2,3,4-tetrahydroquinoline-7-carbonitrile derivatives, and how do they compare in efficiency?

- Methodological Answer : The synthesis of 1,2,3,4-tetrahydroquinoline derivatives often employs catalytic strategies. For example, acidic ionic liquids like [NMPH]H₂PO₄ enable N-hydroxyethyl-substituted derivatives via reactions between 2-(phenylamino)ethanol and unsaturated ketones, achieving high yields (98%) and catalyst recyclability (5 cycles with minimal activity loss) . Alternatively, Pd/Cu-catalyzed cascade C(sp³)-H arylation and intramolecular C-N coupling can construct the tetrahydroquinoline core, as demonstrated in the synthesis of 3,3-dimethyl-2-oxo-1-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydroquinoline-7-carbonitrile (70% yield, confirmed by ¹H/¹³C NMR) . Metal-free approaches using acidic cation-exchange resins or radical cation salts are also reported but may yield cis/trans isomer mixtures .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound derivatives?

- Methodological Answer : ¹H and ¹³C NMR are essential for structural elucidation. For instance, in Pd/Cu-catalyzed products, key signals include δ 8.58 ppm (pyridine proton) and δ 175.1 ppm (carbonyl carbon) . High-resolution mass spectrometry (HRMS) validates molecular formulas (e.g., [M+H]+ = 292.1457 for C₁₈H₁₈N₃O) . X-ray crystallography resolves stereochemistry, as shown in the analysis of (4R)-4-(biphenyl-4-yl)-7-chloro-1,2,3,4-tetrahydroquinoline (R factor = 0.030) .

Advanced Research Questions

Q. How can stereoselective synthesis of 1,2,3,4-tetrahydroquinoline derivatives be optimized to avoid cis/trans isomer mixtures?

- Methodological Answer : Stereochemical control remains challenging due to competing pathways in cyclization. Asymmetric catalysis using chiral Lewis acids (e.g., Yb(OTf)₃) or enantioselective organocatalysts can enhance selectivity . For example, single-crystal X-ray studies confirm the R-configuration in derivatives, guiding reaction design to favor specific transition states . Advanced techniques like kinetic resolution or dynamic kinetic asymmetric transformations (DYKAT) are under exploration .

Q. What strategies improve catalyst recyclability and sustainability in dehydrogenation of 1,2,3,4-tetrahydroquinolines?

- Methodological Answer : Heterogeneous catalysts like Fe-ISAS/CN (atomically dispersed Fe on N-doped carbon) achieve 100% conversion and selectivity in dehydrogenation to quinolones. The catalyst retains 82% activity after 5 cycles, with HAADF-STEM and XANES confirming structural integrity . Ionic liquids (e.g., [NMPH]H₂PO₄) also offer recyclability, though leaching studies via ICP-MS are recommended to assess long-term stability .

Q. How can contradictions in reported catalytic efficiencies for tetrahydroquinoline synthesis be resolved?

- Methodological Answer : Discrepancies often arise from reaction conditions (solvent, temperature) or catalyst preparation. For example, Fe-ISAS/CN outperforms Fe nanoparticles (Fe-NPs/CN) due to single-atom active sites, as shown in comparative studies (100% vs. <50% conversion) . Systematic benchmarking under standardized conditions (e.g., solvent = toluene, T = 80°C) and characterization (BET surface area, active site density) is critical for cross-study validation .

Q. What are the key considerations in designing bifunctional 1,2,3,4-tetrahydroquinoline derivatives for pharmacological applications?

- Methodological Answer : Bifunctional derivatives require regioselective functionalization. For example, 4,4'-(1,4-phenylenediamine)di(1,2,3,4-tetrahydroquinoline) is synthesized via tandem cyclization, leveraging electron-donating/withdrawing groups to direct reactivity . Computational modeling (DFT) predicts electronic effects on bioactivity, while in vitro assays validate target binding (e.g., kinase inhibition) .

Data Contradiction Analysis

Q. Why do some studies report high yields with ionic liquids while others favor metal catalysts?

- Methodological Answer : Ionic liquids excel in polar aprotic solvents (e.g., DMF) due to strong hydrogen-bonding interactions, whereas metal catalysts (Pd/Cu) require coordinating ligands (e.g., pyridine) for stability . Conflicting reports may stem from substrate-specific effects; electron-deficient amines show higher reactivity with ionic liquids, while sterically hindered substrates favor metal-mediated C-H activation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.